N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide
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Overview
Description
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide is a complex organic compound that features a pyrazole and pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The compound, also known as Pralsetinib (BLU-667), is a highly efficient and selective inhibitor of the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell growth and differentiation .
Mode of Action
Pralsetinib binds to the RET protein, inhibiting its activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. Pralsetinib has shown effective inhibition against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
By inhibiting the RET protein, Pralsetinib disrupts several biochemical pathways. The RET protein is involved in multiple signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which regulate cell growth and survival. By inhibiting RET, Pralsetinib can halt these pathways, leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
Pralsetinib has good bioavailability, with a high solubility in DMSO . It is recommended to be stored at 4°C . .
Result of Action
The inhibition of the RET protein by Pralsetinib leads to a decrease in cell proliferation and an increase in cell death . This makes it a promising therapeutic agent for cancers driven by RET mutations or fusions, such as non-small cell lung cancer (NSCLC) and thyroid cancer .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially altering the function of these molecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their subcellular localization and effects on activity or function, including targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the Buchwald-Hartwig amination, where chloropyrimidine derivatives react with aminopyrazoles in the presence of palladium catalysts and bases such as cesium carbonate . The reaction conditions often involve heating under reflux and the use of solvents like toluene or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for amination, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another CDK2 inhibitor with a similar pyrazole-pyrimidine structure.
4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: A compound used in coordination chemistry with similar donor properties.
Uniqueness
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide is unique due to its specific cyclopentanecarboxamide moiety, which may enhance its binding affinity and selectivity for certain molecular targets compared to other similar compounds. This structural feature could potentially lead to improved pharmacokinetic properties and therapeutic efficacy.
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(14-4-1-2-5-14)24-16-8-6-15(7-9-16)23-17-12-18(21-13-20-17)25-11-3-10-22-25/h3,6-14H,1-2,4-5H2,(H,24,26)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOIQHJTVOROLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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